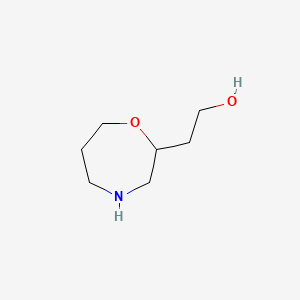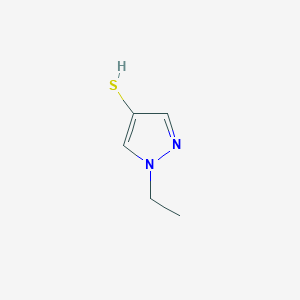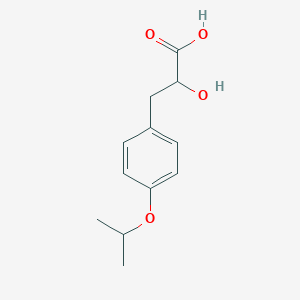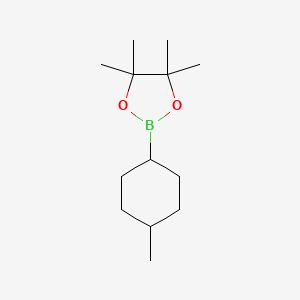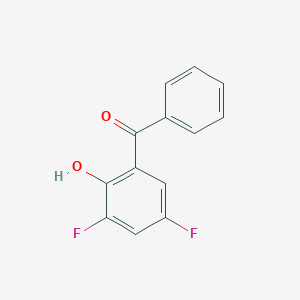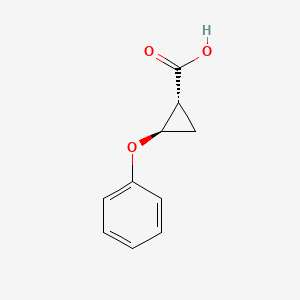
3-(3-Methylbenzyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylbenzyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 3-methylbenzyl group and a hydroxyl group at the third position. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbenzyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbenzyl chloride with piperidin-3-ol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or nickel can facilitate the hydrogenation and cyclization steps, leading to the formation of the desired piperidine derivative. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methylbenzyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated piperidine derivative.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(3-Methylbenzyl)piperidin-3-one.
Reduction: Formation of 3-(3-Methylbenzyl)piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(3-Methylbenzyl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylbenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzyl group may enhance the compound’s binding affinity and selectivity towards certain targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Methylphenyl)piperidine: Lacks the hydroxyl group, which may affect its biological activity and solubility.
3-Benzylpiperidin-3-ol: Similar structure but without the methyl group on the benzyl ring, leading to different pharmacological properties.
3-(4-Methylbenzyl)piperidin-3-ol: The methyl group is positioned differently, potentially altering its interaction with molecular targets.
Uniqueness
3-(3-Methylbenzyl)piperidin-3-ol is unique due to the specific positioning of the methyl group on the benzyl ring and the presence of the hydroxyl group on the piperidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
3-[(3-methylphenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-11-4-2-5-12(8-11)9-13(15)6-3-7-14-10-13/h2,4-5,8,14-15H,3,6-7,9-10H2,1H3 |
Clave InChI |
IRZDYOSPDMWJDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC2(CCCNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



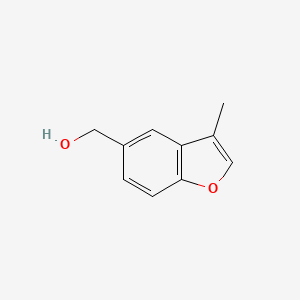
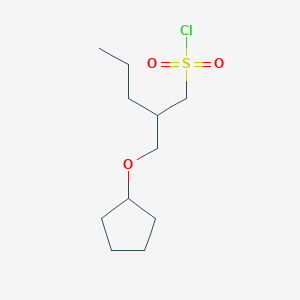
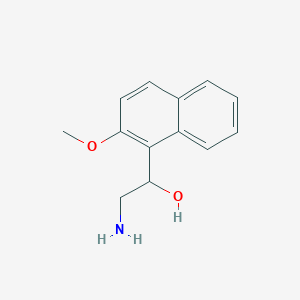
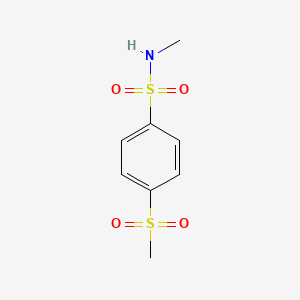
![Potassium (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-YL)trifluoroborate](/img/structure/B15324686.png)
